tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate
Description
This compound is a bicyclic heterocyclic molecule featuring a fused furo[3,4-b]pyrrole core. Key structural attributes include:
- Stereochemistry: 3S,3aS,6aR configuration, critical for its biological interactions and synthetic utility.
- Functional Groups: A tert-butyl carbamate (Boc) group at position 1 and a hydroxyl group at the 3S position.
- Molecular Framework: The hexahydrofuropyrrole system imparts rigidity, influencing conformational stability and binding affinity in pharmaceutical contexts.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9(13)7-5-15-6-8(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
PFUPMNIOAZUCHN-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@@H]1COC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1COC2)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Furo[3,4-b]pyrrole Core
Method A: Cyclization of 2-Amino-3-hydroxy-1H-pyrrole Derivatives
- Starting Material: 2-Amino-3-hydroxy-1H-pyrrole derivatives are prepared via the reduction of pyrrole-2,3-dicarboxylic acids or their derivatives.
- Cyclization Step: Under acidic or basic conditions, these intermediates undergo intramolecular cyclization to form the fused furo[3,4-b]pyrrole ring system. For example, a typical cyclization involves treating the amino-hydroxy pyrrole with dehydrating agents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).
Method B: Cyclization of 2,3-Dihydro-1H-pyrrole Derivatives
- Preparation: 2,3-Dihydro-1H-pyrroles bearing suitable substituents are cyclized using dehydrating agents or metal-catalyzed conditions to generate the core heterocycle.
Functionalization to Introduce the Hydroxyl and Carboxylate Groups
- Hydroxylation: Stereoselective hydroxylation at the 3-position is achieved via asymmetric oxidation, often employing chiral catalysts or reagents such as Sharpless epoxidation or asymmetric dihydroxylation, followed by regioselective ring opening.
- Carboxylation and Esterification: The carboxylate group is introduced through carboxylation of the heterocyclic intermediate using carbon dioxide under pressure or via acylation with tert-butyl chloroformate derivatives. The tert-butyl ester formation is typically performed under standard esterification conditions using tert-butyl alcohol and coupling agents like DCC (dicyclohexylcarbodiimide) or via direct reaction with tert-butyl chloroformate in the presence of bases.
Stereoselective Control
- The stereochemistry at the 3-position (3S) and the fused ring junctions (3aS, 6aR) is controlled through chiral auxiliaries, asymmetric catalysts, or stereoselective reaction conditions during hydroxylation and cyclization steps.
Representative Synthetic Route
Notes on Reaction Conditions and Optimization
- Temperature Control: Reactions involving cyclization and hydroxylation are sensitive to temperature, often carried out at low temperatures (0–25°C) to enhance stereoselectivity.
- Solvent Choice: Polar aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are preferred for cyclization and esterification steps.
- Catalysts: Chiral catalysts like Sharpless epoxidation reagents or asymmetric dihydroxylation catalysts are employed for stereocontrol.
- Purification: Chromatography (silica gel, preparative HPLC) is used to isolate the stereochemically pure product.
Recent Advances and Research Discoveries
Recent patents and research articles have focused on improving stereoselectivity and yield:
- Patent US6613743B2: Describes the synthesis of related heterocyclic compounds via cyclization of amino-hydroxy precursors under argon atmosphere, employing phosphazene bases for deprotonation, which could be adapted for this compound.
- Patent EP2888005NWB1: Details multi-step synthesis involving hydroxylation and esterification, with emphasis on stereocontrol, and introduces various protecting groups to facilitate selective reactions.
- Commercial Syntheses: Companies like Ambeed and Sigma-Aldrich offer intermediates such as tert-butyl 4-iodopiperidine-1-carboxylate, which can be used as building blocks in multistep synthesis pathways.
Chemical Reactions Analysis
tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furo[3,4-b]pyrrole ring system play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
tert-butyl (3aS,6aR)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate
- Structure : Benzyl substituent at position 5; hexahydropyrrolo[3,4-b]pyrrole core.
- Molecular Weight : 302.41 g/mol (vs. ~285–335 g/mol for other analogues).
- Lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound .
(3aS,6aS)-tert-butyl 5-(trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate
- Structure : Trifluoroacetyl group at position 3.
- Key Differences :
tert-butyl (3aS,6R,6aR)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate
- Structure : Cyclopenta[b]pyrrole core with a hydroxyl group at position 4.
- Key Differences :
Functional Group Variations
tert-butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- Structure : Oxo group at position 3.
- Key Differences :
tert-butyl (3S,3aR,6aR)-3-methoxy-hexahydrofuro[3,4-c]pyrrole-1-carboxylate
- Structure : Methoxy substituent instead of hydroxyl.
- Key Differences :
Stereochemical Variations
(3aR,7aS)-tert-butyl hexahydroisoindole-2-carboxylate
- Structure : Isoindole core with opposite stereochemistry (3aR vs. 3aS).
- Key Differences: Altered stereochemistry impacts chiral recognition in enzyme-binding pockets. Used in the synthesis of retinol-binding protein antagonists .
(3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
- Structure : Pyrrolo[3,2-b]pyrrole regioisomer.
- Key Differences :
Comparative Data Table
Biological Activity
The compound tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate is a member of the furo[3,4-b]pyrrole class of compounds. This class has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding the biological activity of this compound can provide insights into its therapeutic applications and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.28 g/mol
- CAS Number : 2586078-57-9
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antimicrobial Activity
Studies have indicated that derivatives of furo[3,4-b]pyrrole compounds exhibit significant antimicrobial properties. For example:
- Case Study : A study demonstrated that similar compounds showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism was attributed to disruption of bacterial cell wall synthesis.
2. Anticancer Properties
Furo[3,4-b]pyrrole derivatives have been explored for their anticancer potential:
- Research Findings : In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values ranged from 10 to 25 µM depending on the specific derivative used .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 20 |
3. Neuroprotective Effects
Recent studies suggest that furo[3,4-b]pyrrole derivatives may offer neuroprotective benefits:
- Mechanism : The compound is thought to inhibit oxidative stress and inflammation in neuronal cells. In vitro assays showed a reduction in reactive oxygen species (ROS) production by up to 40% when treated with the compound .
The biological activity of this compound is hypothesized to be mediated through several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Interaction : Potential interactions with cellular receptors involved in apoptosis and cell survival signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodology : Multi-step synthesis typically involves cyclization of pyrrolidine or furopyrrolidine precursors, with stereochemical control achieved via chiral auxiliaries or enantioselective catalysis. For example, domino reactions using 3-bromopyrrole-2,5-diones and aminocrotonic acid esters can yield the bicyclic core . Reduction steps (e.g., LiAlH4) and tert-butyloxycarbonyl (Boc) protection are critical for functional group stability .
- Key Parameters : Temperature (0–25°C), solvent polarity (e.g., THF or DCM), and reaction time (12–48 hours) influence yield and enantiomeric excess .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves the bicyclic framework and hydroxyl/tert-butyl groups . Infrared (IR) spectroscopy confirms ester (C=O, ~1720 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) functionalities . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 241.33 g/mol) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Stability studies in inert atmospheres (N2) at 2–8°C show minimal decomposition over 6 months. Hydrolytic susceptibility of the ester group necessitates anhydrous storage . Purity is monitored via HPLC (C18 columns, acetonitrile/water gradients) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology : In vitro binding assays (e.g., SPR or ITC) screen for interactions with enzymes (e.g., kinases) or neurotransmitter receptors . Anti-inflammatory activity is tested via COX-2 inhibition assays, while cytotoxicity is assessed using MTT assays on HEK-293 or HeLa cell lines .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclic framework influence reactivity and biological activity?
- Methodology : Comparative studies of diastereomers (e.g., 3aS/6aR vs. 3aR/6aS) reveal steric effects on nucleophilic substitution or hydrogen bonding. Computational modeling (DFT or MD simulations) predicts binding affinities to biological targets . For example, the (3S,3aS,6aR) configuration may enhance hydrogen bonding with catalytic lysine residues in enzymes .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology : Discrepancies in NMR chemical shifts (e.g., overlapping signals) are addressed via deuterated solvent swaps (CDCl3 vs. DMSO-d6) or advanced techniques like NOESY to confirm spatial arrangements . X-ray crystallography provides definitive confirmation of stereochemistry .
Q. What strategies optimize reaction yields during scale-up for preclinical studies?
- Methodology : Continuous flow reactors improve mixing and heat transfer for cyclization steps, reducing side reactions . Design of Experiments (DoE) optimizes parameters like catalyst loading (5–10 mol%) and solvent ratios (e.g., THF:H2O). Process Analytical Technology (PAT) monitors real-time purity .
Q. What mechanistic hypotheses explain its activity in modulating neurotransmitter systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
